molecular formula C18H15N3O B10755464 2-Amino-3-phenyl-5-(pyridin-4-yl)benzamide

2-Amino-3-phenyl-5-(pyridin-4-yl)benzamide

Cat. No.: B10755464
M. Wt: 289.3 g/mol
InChI Key: KDDJEKWJEFRYAO-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for GSK2636771 have not been widely documented. it is an orally bioavailable compound, suggesting efficient synthesis.
    • Industrial production methods likely involve optimizing the synthetic process for scalability and cost-effectiveness.
  • Chemical Reactions Analysis

    • GSK2636771’s chemical reactions are not extensively reported. it likely undergoes phosphorylation and binding to the ATP-binding site of PI3Kβ.
    • Common reagents and conditions for its synthesis remain proprietary.
  • Scientific Research Applications

      Cancer Treatment: GSK2636771 has shown antitumor activity in PTEN-deficient and/or PIK3CB-aberrant solid tumors.

      Precision Medicine: Identifying patients with PIK3CB amplifications or mutations could guide targeted therapy using GSK2636771.

  • Mechanism of Action

    • GSK2636771 inhibits PI3Kβ, disrupting the PI3K/AKT pathway.
    • By blocking PI3Kβ, it interferes with cell signaling, growth, and survival.
    • Molecular targets include PI3Kβ itself, downstream AKT, and other effectors.
  • Comparison with Similar Compounds

    • GSK2636771’s uniqueness lies in its selective inhibition of PI3Kβ.
    • Similar compounds include pan-PI3K inhibitors (targeting multiple PI3K isoforms) and other pathway-specific inhibitors.

    Properties

    Molecular Formula

    C18H15N3O

    Molecular Weight

    289.3 g/mol

    IUPAC Name

    2-amino-3-phenyl-5-pyridin-4-ylbenzamide

    InChI

    InChI=1S/C18H15N3O/c19-17-15(13-4-2-1-3-5-13)10-14(11-16(17)18(20)22)12-6-8-21-9-7-12/h1-11H,19H2,(H2,20,22)

    InChI Key

    KDDJEKWJEFRYAO-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=C(C(=CC(=C2)C3=CC=NC=C3)C(=O)N)N

    Origin of Product

    United States

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